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Compound of Interest

Compound Name: 4-Chloro-6-isopropylpyrimidine

Cat. No.: B1291972 Get Quote

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-chloro-6-isopropylpyrimidine, a key

heterocyclic intermediate in medicinal chemistry. The document outlines its chemical

properties, a representative synthesis protocol, and its primary application as a versatile

scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties
The formal IUPAC name for the compound is 4-chloro-6-isopropylpyrimidine. It is a

substituted pyrimidine featuring a reactive chlorine atom at the C4 position, which is the primary

site for chemical modification.

Table 1: Physicochemical and Identification Properties
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Property Value Reference

IUPAC Name 4-chloro-6-isopropylpyrimidine

CAS Number 954222-10-7

Molecular Formula C₇H₉ClN₂

Molecular Weight 156.61 g/mol

InChI Key
NENMSRIKRXUOPS-

UHFFFAOYSA-N

Appearance
Off-white to pale yellow solid

(Typical)

Solubility

Soluble in common organic

solvents (e.g., chlorinated

solvents, methanol, ethanol)

Note: Detailed experimental data for properties such as melting point and boiling point for this

specific compound are not readily available in published literature. The appearance and

solubility are typical for similar chloropyrimidine derivatives.

Synthesis of 4-Chloro-6-isopropylpyrimidine
The synthesis of 4-chloro-6-isopropylpyrimidine is generally achieved via a robust two-step

process. This pathway involves the initial formation of a pyrimidinol (or hydroxypyrimidine) ring

system, followed by a chlorination reaction to yield the target compound. The following

protocols are representative of standard procedures for this class of molecules, adapted from

methodologies for closely related analogues.

Experimental Protocols
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol (Precursor)

This step involves the condensation of a suitable β-ketoester with an amidine source to form

the pyrimidine ring.
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Reaction Scheme: The pyrimidine ring is formed by the condensation of ethyl 4-methyl-3-

oxopentanoate (an isopropyl-containing β-ketoester) with formamidine.

Materials and Reagents:

Ethyl 4-methyl-3-oxopentanoate

Formamidine acetate

Sodium ethoxide (NaOEt)

Absolute ethanol

Glacial acetic acid or dilute HCl for neutralization

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide

in absolute ethanol within a round-bottom flask equipped with a reflux condenser.

Add formamidine acetate (1.0 eq) to the sodium ethoxide solution and stir for 20-30

minutes at room temperature.

Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Reaction

progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and neutralize carefully with an

acid (e.g., acetic acid) to a pH of ~7.

The resulting precipitate (6-isopropylpyrimidin-4-ol) is collected by vacuum filtration,

washed with cold water, and dried under vacuum.

Step 2: Chlorination of 6-isopropylpyrimidin-4-ol
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The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a

standard chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is common

for preparing chloropyrimidines from their hydroxyl precursors.[1][2]

Reaction Scheme: The hydroxyl group at the C4 position of 6-isopropylpyrimidin-4-ol is

substituted with a chlorine atom using POCl₃.

Materials and Reagents:

6-isopropylpyrimidin-4-ol (from Step 1)

Phosphorus oxychloride (POCl₃)

A hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or a catalytic amount

of N,N-dimethylaniline (optional)[1][2]

Toluene or chloroform (as solvent)[2][3]

Procedure:

In a well-ventilated fume hood, suspend 6-isopropylpyrimidin-4-ol (1.0 eq) in a suitable

solvent like toluene in a flask equipped with a reflux condenser and a gas outlet connected

to an acidic gas trap.[2]

Add a hindered amine base like DIPEA (1.1 eq) to the suspension.[2]

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise to the mixture. The

addition may be exothermic.

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours, or

until TLC/LC-MS analysis indicates the consumption of the starting material.

Cool the reaction mixture to room temperature. (Caution: The following step is highly

exothermic and releases HCl gas).

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic aqueous solution by the slow addition of a saturated sodium

bicarbonate solution until the pH is approximately 7-8.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the crude 4-chloro-6-
isopropylpyrimidine. The product can be further purified by column chromatography or

recrystallization.

Chemical Reactivity and Applications in Drug
Discovery
The primary utility of 4-chloro-6-isopropylpyrimidine in drug development stems from the

reactivity of its C4-chloro substituent. The pyrimidine ring is an electron-deficient aromatic

system, which makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic

Substitution (SNAr) reactions.[4]

This reactivity allows for the facile introduction of a wide variety of nucleophiles—including

amines, alcohols, and thiols—to build more complex molecular architectures.[4] The isopropyl

group at the C6 position serves to increase the lipophilicity and steric profile of the molecule,

which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of

the final drug candidates.[4]

As a result, 4-chloro-6-isopropylpyrimidine is not typically a final drug product but rather a

crucial building block or intermediate. It serves as a versatile starting point for synthesizing

libraries of substituted pyrimidines, which are a core structural motif in many FDA-approved

drugs, particularly kinase inhibitors and other targeted therapies.

Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships described in this

guide.
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Step 1: Pyrimidine Ring Formation

Step 2: Chlorination

Ethyl 4-methyl-3-oxopentanoate
+ Formamidine

Condensation Reaction
(NaOEt, Ethanol, Reflux)

6-isopropylpyrimidin-4-ol

Chlorination Reaction
(POCl₃, Reflux)

4-Chloro-6-isopropylpyrimidine

Click to download full resolution via product page

Caption: General two-step synthesis workflow for 4-Chloro-6-isopropylpyrimidine.
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Nucleophiles (Nu-H)

Diverse Functionalized Pyrimidines

4-Chloro-6-isopropylpyrimidine
(Key Intermediate)

Nucleophilic Aromatic
Substitution (SNAr)

Amines (R₂NH) Thiols (RSH) Alcohols (ROH)

4-Amino-6-isopropylpyrimidines 4-Thio-6-isopropylpyrimidines 4-Alkoxy-6-isopropylpyrimidines

Biologically Active Compounds
(e.g., Kinase Inhibitors)

Click to download full resolution via product page

Caption: Role as an intermediate in developing diverse bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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